molecular formula C26H24BrN3O3S2 B11964423 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11964423
M. Wt: 570.5 g/mol
InChI Key: WNRSILSIAUXBMX-UHFFFAOYSA-N
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Description

2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidinone core fused with a cyclohexene ring. Key structural elements include:

  • A 4-bromophenyl group at position 3 of the pyrimidinone ring.
  • A sulfanyl (-S-) linkage at position 2, connecting to an acetamide side chain.
  • An N-(4-ethoxyphenyl) group as the acetamide substituent.

Its structural complexity allows for diverse interactions with biological targets, influenced by substituent electronic and steric effects.

Properties

Molecular Formula

C26H24BrN3O3S2

Molecular Weight

570.5 g/mol

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C26H24BrN3O3S2/c1-2-33-19-13-9-17(10-14-19)28-22(31)15-34-26-29-24-23(20-5-3-4-6-21(20)35-24)25(32)30(26)18-11-7-16(27)8-12-18/h7-14H,2-6,15H2,1H3,(H,28,31)

InChI Key

WNRSILSIAUXBMX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common approach is the nucleophilic addition and subsequent cyclization to form the hexahydrobenzothieno pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research settings. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-ethoxyphenyl)acetamide is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions could modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous derivatives (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound ID / CAS No. Benzothieno-Pyrimidinone Substituent Acetamide Substituent Molecular Formula Key Differences/Effects Reference ID
Target Compound 4-Bromophenyl 4-Ethoxyphenyl C₃₀H₂₈BrN₃O₃S₂ Baseline for comparison ; ethoxy group enhances lipophilicity vs. methoxy/halogenated analogs.
N-(4-Bromophenyl)-... (MFCD03223533) 4-Methoxyphenyl 4-Bromophenyl C₂₇H₂₃BrN₂O₂S₂ Methoxy vs. bromo on pyrimidinone: Reduced electron-withdrawing effect; bromophenyl acetamide may increase steric hindrance.
476484-23-8 (ZINC1838129) 4-Bromophenyl 2,4-Dichlorophenyl C₂₆H₂₁BrCl₂N₃O₂S₂ Dichlorophenyl acetamide: Higher halogen content improves membrane permeability but may reduce solubility.
CID 1845250 4-Bromophenyl 2-Fluorophenyl C₂₄H₁₉BrFN₃O₂S₂ Fluorine’s electronegativity alters electronic distribution; smaller substituent may enhance target binding affinity.
477313-48-7 4-Chlorophenyl 2,5-Dimethylphenyl C₂₉H₂₇ClN₃O₂S₂ Chlorophenyl core vs. bromophenyl: Lower molecular weight; methyl groups on acetamide increase hydrophobicity.
N-(3,5-dimethylphenyl)-... (477318-97-1) 4-Ethoxyphenyl 3,5-Dimethylphenyl C₃₁H₃₃N₃O₃S₂ Ethoxyphenyl core: Enhanced electron-donating effects; dimethylphenyl acetamide may stabilize π-π interactions.

Structural and Electronic Analysis

Core Modifications

  • Methoxy vs. Ethoxy: Ethoxy groups (as in the target compound) exhibit stronger electron-donating effects than methoxy, increasing resonance stabilization of the pyrimidinone ring .

Acetamide Substituents

  • Halogenated Aromatics : Dichlorophenyl (476484-23-8) and fluorophenyl (CID 1845250) substituents introduce electronegative regions, enhancing dipole-dipole interactions but risking metabolic instability .
  • Alkyl vs. Aryl : Methyl or ethyl groups (e.g., 477313-48-7) improve lipid solubility but may reduce water solubility, impacting bioavailability .

Conformational Stability

  • Crystal structure analyses of analogs (e.g., N-(4-Bromophenyl)acetamide derivatives) reveal that dihedral angles between aromatic rings and acetamide groups influence packing efficiency and intermolecular hydrogen bonding . For instance, the 4-ethoxyphenyl group in the target compound likely induces a dihedral angle >60°, optimizing crystal lattice stability .

Biological Activity

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C25H20BrN5O2S2
  • Molecular Weight : 566.49 g/mol

Structural Features

The structure includes:

  • A bromophenyl group which is known for enhancing biological activity.
  • A benzothieno-pyrimidine core which contributes to its pharmacological properties.
  • A sulfanyl group that may play a role in its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of benzothieno-pyrimidines have shown efficacy against various bacterial strains.

Bacterial Strain Activity Reference
Escherichia coliModerate Inhibition
Pseudomonas aeruginosaSignificant Inhibition

In a study assessing the antibacterial activity of related compounds, it was found that certain derivatives exhibited minimum inhibitory concentration (MIC) values suggesting potential as antibacterial agents.

Antioxidant Activity

The antioxidant potential of similar compounds is significant. The ability to scavenge free radicals can be quantitatively assessed using the DPPH assay:

  • DPPH Scavenging Activity : Compounds showed varying degrees of inhibition, indicating their potential as antioxidants.

Cytotoxicity and Anticancer Activity

Preliminary studies on related compounds have indicated cytotoxic effects against cancer cell lines. The mechanisms often involve the induction of apoptosis in cancer cells:

  • Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer).
  • Findings : Induced apoptosis through caspase activation pathways.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of benzothieno-pyrimidine derivatives and evaluated their biological activities. The compound in focus demonstrated promising results against Gram-negative bacteria and showed moderate antioxidant properties.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to specific protein targets involved in cancer progression. Results indicated favorable binding energies, suggesting potential as a therapeutic agent.

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